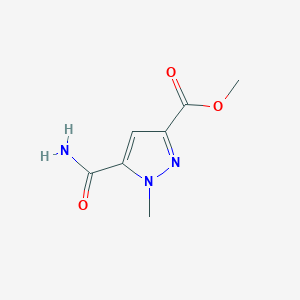![molecular formula C12H17BrClN B6166693 4-[(4-bromophenyl)methyl]piperidine hydrochloride CAS No. 2375194-66-2](/img/new.no-structure.jpg)
4-[(4-bromophenyl)methyl]piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-bromophenyl)methyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a bromophenyl group attached to a piperidine ring, which is further combined with hydrochloride to form a salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromophenyl)methyl]piperidine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at room temperature. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromophenyl)methyl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the piperidine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and various substituted amines.
Oxidation Reactions: Products include piperidones and other oxidized piperidine derivatives.
Reduction Reactions: Products include de-brominated compounds and modified piperidine rings.
Scientific Research Applications
4-[(4-bromophenyl)methyl]piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of biological pathways and as a probe to investigate the function of certain proteins and enzymes.
Mechanism of Action
The mechanism of action of 4-[(4-bromophenyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes, in biological systems. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)piperidine: Similar structure but lacks the methyl group attached to the piperidine ring.
4-(4-chlorophenyl)piperidine hydrochloride: Similar structure but with a chlorine atom instead of a bromine atom.
4-(4-methoxyphenyl)piperidine hydrochloride: Similar structure but with a methoxy group instead of a bromine atom.
Uniqueness
4-[(4-bromophenyl)methyl]piperidine hydrochloride is unique due to the presence of both the bromophenyl and methyl groups, which confer distinct chemical properties and reactivity. The bromine atom enhances the compound’s ability to participate in substitution reactions, while the methyl group provides additional steric and electronic effects that can influence its interactions with biological targets.
Properties
CAS No. |
2375194-66-2 |
|---|---|
Molecular Formula |
C12H17BrClN |
Molecular Weight |
290.6 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



